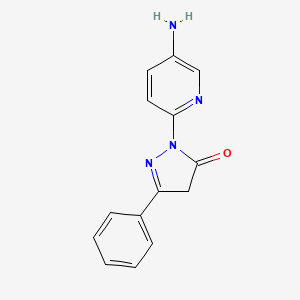

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(5-aminopyridin-2-yl)-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQIAAGTRJYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-aminopyridine with phenylhydrazine and an appropriate diketone. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit significant antimicrobial properties. A study focused on synthesizing new derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods . The molecular docking studies also revealed favorable interactions of these compounds with target proteins, suggesting potential for further development as antimicrobial agents.

Antitumor Potential

The pyrazole core structure has been recognized for its antitumor activities. Recent reviews highlight the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, which include derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural modifications allow for enhanced bioactivity and selectivity towards cancer cells.

Photophysical Properties

The unique structural features of this compound make it an attractive candidate for applications in material science. Its potential as a fluorophore has been explored due to its significant photophysical properties. Research indicates that derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Supramolecular Chemistry

The compound's ability to form crystals with notable conformational characteristics opens avenues for supramolecular chemistry applications. The interactions between molecules can lead to the formation of complex structures that may be useful in drug delivery systems and nanoscale materials .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural and Electronic Modifications

Pyrazolone derivatives exhibit significant variations in properties based on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) stabilize the IIa tautomer (non-aromatic dihydro form), while electron-donating groups (e.g., methoxy, amino) favor IIb/IIc forms (aromatic pyrazol-ol or rearranged structures) .

- The 5-aminopyridinyl group in the target compound likely promotes IIb/IIc tautomerism due to its electron-donating nature, contrasting with the IIa forms seen in nitro- or chloro-substituted analogs .

Biological Activity

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, featuring both pyrazole and pyridine rings, serves as a promising scaffold for the development of therapeutic agents. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of 240.27 g/mol. The compound exhibits a unique combination of structural features that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-aminopyridine with phenylhydrazine and a diketone under reflux conditions in solvents like ethanol, often facilitated by catalysts such as acetic acid. Various synthetic routes have been explored to optimize yield and purity, including automated reactors for industrial applications.

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant biological effects, such as reduced cell proliferation in cancer cells.

- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various bacterial strains, including E. coli and S. aureus, by disrupting bacterial cell function .

Pharmacological Activities

The pharmacological activities of this compound include:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties by targeting key pathways involved in tumor growth. For example, studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in various cancers .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin, suggesting potential for combination therapies in resistant cancer types .

Case Study 2: Anti-inflammatory Activity

Another research focused on synthesizing novel pyrazole derivatives with anti-inflammatory properties. Compounds were tested for their ability to inhibit tumor necrosis factor (TNF) and interleukin (IL) production in vitro. Results showed promising activity levels that could lead to new treatments for inflammatory diseases .

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.